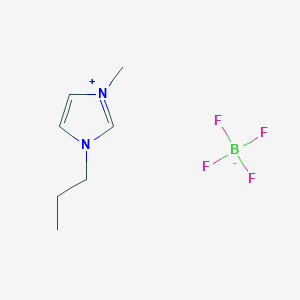

1-Methyl-3-propylimidazolium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQQJUVYZPNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049251 | |

| Record name | 1-Methyl-3-propylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-48-4 | |

| Record name | 1-Methyl-3-propylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-propylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-3-propylimidazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-3-propylimidazolium tetrafluoroborate, an ionic liquid noted for its low viscosity, high thermal stability, and excellent solvation capabilities.[1] These properties make it a valuable compound in various applications, including as a green solvent in organic synthesis, a catalyst in chemical reactions, and as an electrolyte in energy storage devices like lithium-ion batteries.[1]

Synthesis Methodology

The preparation of this compound is typically achieved through a two-step process involving N-alkylation followed by an anion exchange reaction (metathesis).

Step 1: Quaternization to form 1-Methyl-3-propylimidazolium Halide

The initial step involves the quaternization of 1-methylimidazole with a suitable propyl halide, such as 1-bromopropane or 1-chloropropane. This reaction forms the intermediate 1-methyl-3-propylimidazolium halide salt. Microwave irradiation can be utilized to achieve nearly quantitative conversion in a shorter time frame compared to conventional heating.[2]

Step 2: Anion Exchange (Metathesis)

The subsequent step is an anion exchange reaction where the halide anion of the intermediate is replaced with a tetrafluoroborate anion. This is commonly accomplished by reacting the 1-methyl-3-propylimidazolium halide with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄).[2][3][4] The desired ionic liquid is then separated from the resulting sodium halide salt.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on common laboratory practices for synthesizing imidazolium-based ionic liquids.[2][5]

Materials:

-

1-methylimidazole

-

1-bromopropane

-

Sodium tetrafluoroborate (NaBF₄)

-

Methylene chloride (CH₂Cl₂)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Quaternization:

-

In a round-bottom flask fitted with a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromopropane.

-

Heat the mixture with stirring. A typical reaction condition is 70°C for 48 hours.[5] The reaction progress can be monitored by the formation of two distinct layers.

-

After the reaction is complete, cool the mixture to room temperature. The upper layer containing unreacted starting materials is decanted.

-

The lower layer, which is the crude 1-methyl-3-propylimidazolium bromide, is washed with an organic solvent like ethyl acetate to remove any remaining impurities.

-

-

Anion Exchange:

-

Dissolve the crude 1-methyl-3-propylimidazolium bromide in deionized water.

-

In a separate flask, prepare a solution of sodium tetrafluoroborate in deionized water. A slight molar excess (e.g., 1.06 equivalents) of NaBF₄ is often used.[2]

-

Add the NaBF₄ solution portion-wise to the stirred imidazolium bromide solution. The mixture may emulsify and cool.[3]

-

Stir the reaction mixture for several hours (e.g., 10-15 hours) at a moderate temperature (e.g., 40°C) to ensure complete anion exchange.[2][5]

-

-

Purification and Isolation:

-

Add methylene chloride to the reaction mixture and transfer the contents to a separatory funnel.

-

Separate the lower organic phase containing the desired ionic liquid.[3]

-

Extract the aqueous phase multiple times with additional portions of methylene chloride to maximize recovery.[2][3]

-

Combine the organic extracts and wash them with a small amount of water containing sodium tetrafluoroborate to remove residual bromide ions.[2][3]

-

Dry the organic phase over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[3]

-

Filter the mixture to remove the drying agent.

-

Remove the methylene chloride under reduced pressure using a rotary evaporator.[2][3]

-

Further dry the resulting liquid under high vacuum to remove any remaining traces of water and solvent. The completeness of the anion exchange can be verified by a qualitative test with silver nitrate solution; the absence of a precipitate indicates the removal of halide ions.[2][3]

-

Characterization

To confirm the identity, structure, and purity of the synthesized this compound, several analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the structure of the cation. The spectrum provides information on the different proton environments in the imidazolium ring and the attached alkyl chains.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the ionic liquid and to confirm the presence of the tetrafluoroborate anion. Key vibrational modes include C-H stretching of the alkyl groups and the imidazolium ring, as well as characteristic vibrations of the BF₄⁻ anion.[4] The bands between 3100 and 3200 cm⁻¹ are typically attributed to the C-H stretching vibrations of the imidazolium ring, while the peaks in the 2800-3000 cm⁻¹ region correspond to the C-H stretching of the alkyl groups.[6] A strong absorption band around 1053 cm⁻¹ is characteristic of the B-F bond in the tetrafluoroborate anion.[4]

Data Summary

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃BF₄N₂ | [1][7] |

| Molecular Weight | 212.0 g/mol | [1] |

| Appearance | White to yellow to green clear liquid | [1] |

| Melting Point | 17 °C (Lit.) | [1][8] |

| Density | 1.24 g/mL | [1] |

| Refractive Index (n20D) | 1.42 | [1] |

Spectroscopic Data

¹H NMR Data (400 MHz, DMSO-d₆) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 0.84 | triplet | 3H | -CH₂-CH₂-CH₃ | 7.4 |

| 1.78 | multiplet | 2H | -CH₂-CH₂ -CH₃ | |

| 3.83 | singlet | 3H | N-CH₃ | |

| 4.10 | triplet | 2H | N-CH₂ -CH₂-CH₃ | 7.1 |

| 7.68 | singlet | 1H | Imidazolium Ring H | |

| 7.74 | singlet | 1H | Imidazolium Ring H | |

| 9.08 | singlet | 1H | N-CH-N (Imidazolium H-2) |

Note: Specific peak assignments for the two distinct imidazolium ring protons (at 7.68 and 7.74 ppm) may vary slightly based on literature and solvent.

Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Reference |

| ~3150 | Imidazolium C-H stretch | [6] |

| ~2960, ~2870 | Alkyl C-H stretch | [6] |

| ~1570, ~1465 | C=C and C=N stretch (ring) | [5] |

| ~1170 | Imidazolium C-H in-plane bend | [9] |

| ~1050 | B-F stretch (BF₄⁻) | [4] |

Visualized Workflows

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for the synthesized ionic liquid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsdjournal.org [rsdjournal.org]

- 5. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]

- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 7. 1-propyl-3-methylimidazolium tetrafluoroborate [webbook.nist.gov]

- 8. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 9. Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-3-propylimidazolium tetrafluoroborate (CAS: 244193-48-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate, with a particular focus on its relevance to the scientific and drug development communities.

Core Physicochemical Properties

This compound, an imidazolium-based ionic liquid, is a subject of interest for its potential as a "green" solvent and its versatile applications in chemical synthesis and electrochemistry. Its properties are often compared with other 1-alkyl-3-methylimidazolium tetrafluoroborate salts, and this guide will draw upon data from its analogues where specific information for the propyl variant is unavailable.

Table 1: General and Physicochemical Properties of this compound and Analogues

| Property | Value for this compound | Value for Analogues |

| CAS Number | 244193-48-4 | - |

| Molecular Formula | C₇H₁₃BF₄N₂[1] | - |

| Molecular Weight | 211.996 g/mol [1] | - |

| Appearance | White to Yellow to Green clear liquid[2] | - |

| Melting Point | Not available | -74 °C (for 1-butyl-3-methylimidazolium tetrafluoroborate)[3] |

| Density | Not available | 1.20 g/cm³ (for 1-butyl-3-methylimidazolium tetrafluoroborate) |

| Viscosity | Not available | 114 mPa·s at 298.15 K (for 1-butyl-3-methylimidazolium tetrafluoroborate) |

| Refractive Index | Not available | 1.412 at 20 °C (for 1-ethyl-3-methylimidazolium tetrafluoroborate)[4] |

| Conductivity | Not available | - |

Table 2: Thermal Properties of 1-Alkyl-3-methylimidazolium tetrafluoroborate Analogues

| Property | Value | Compound |

| Decomposition Temperature (Onset) | 697 K[5] | 1-Butyl-3-methylimidazolium tetrafluoroborate[5] |

| Peak Decomposition Temperature | 734 K[5] | 1-Butyl-3-methylimidazolium tetrafluoroborate[5] |

| Highest Application Temperature (Long-term) | 513 K[5] | 1-Butyl-3-methylimidazolium tetrafluoroborate[5] |

| Standard Enthalpy of Vaporization (ΔvapHΘ) | (131 ± 5) kJ·mol⁻¹[5] | 1-Butyl-3-methylimidazolium tetrafluoroborate[5] |

Table 3: Electrochemical Properties of 1-Alkyl-3-methylimidazolium tetrafluoroborate Analogues

| Property | Value | Compound |

| Electrochemical Window | ~4.0 V[6] | 1-Butyl-3-methylimidazolium tetrafluoroborate[6] |

| Ionic Conductivity | ~3 mS·cm⁻¹ (at room temperature)[6] | 1-Butyl-3-methylimidazolium tetrafluoroborate[6] |

Experimental Protocols

2.1. General Synthesis of 1-Alkyl-3-methylimidazolium tetrafluoroborate

The synthesis of this compound typically follows a two-step process: N-alkylation of 1-methylimidazole followed by an anion exchange reaction.

Step 1: N-Alkylation to form 1-Methyl-3-propylimidazolium Halide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and a propyl halide (e.g., 1-bromopropane or 1-chloropropane).[3]

-

The reaction can be performed neat or in a suitable solvent such as acetonitrile.[3][7]

-

Heat the mixture to a gentle reflux (typically 70-80 °C) and maintain with stirring for 24-48 hours.[3] The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

After cooling to room temperature, the volatile components are removed under reduced pressure using a rotary evaporator.[3] The resulting product is the 1-methyl-3-propylimidazolium halide.

Step 2: Anion Exchange to form this compound

-

Dissolve the 1-methyl-3-propylimidazolium halide in a suitable solvent, such as deionized water or acetone.[7][8]

-

In a separate vessel, prepare a solution of a tetrafluoroborate salt, typically sodium tetrafluoroborate (NaBF₄), in the same solvent.[7][8]

-

Add the tetrafluoroborate salt solution to the imidazolium halide solution in a dropwise manner with vigorous stirring.[8] The reaction is typically carried out at room temperature for several hours (e.g., 3-24 hours).[7][9]

-

The byproduct, a sodium halide salt, will precipitate out of the solution and can be removed by filtration.[7]

-

The filtrate, containing the desired ionic liquid, is then concentrated under reduced pressure to remove the solvent.[7]

-

The resulting ionic liquid is washed several times with a solvent in which it is immiscible but the residual salts are soluble (e.g., dichloromethane) to ensure purity.[8]

-

The final product is dried under high vacuum to remove any residual solvent and water.[8] The purity can be confirmed by ¹H-NMR spectroscopy and by a qualitative test with silver nitrate to check for the absence of halide ions.[8][10]

2.2. Thermal Analysis

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperatures, TGA is performed. A small sample of the ionic liquid is heated in a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min). The mass of the sample is monitored as a function of temperature. The onset and peak decomposition temperatures are determined from the resulting thermogram.[5]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine phase transition temperatures, such as melting point and glass transition temperature. The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured relative to a reference.

Biological Activity and Relevance in Drug Development

While specific data for this compound is limited, research on analogous 1-alkyl-3-methylimidazolium tetrafluoroborates provides valuable insights into their potential biological activities.

3.1. Antimicrobial and Antifungal Activity

Imidazolium-based ionic liquids have demonstrated significant antimicrobial and antifungal properties.[11] The length of the alkyl chain on the imidazolium cation plays a crucial role in this activity, with studies showing that compounds with longer alkyl chains (e.g., C12, C14) often exhibit higher potency.[12] The proposed mechanism involves the disruption of the bacterial cell membrane by the lipophilic alkyl chains.[13]

3.2. Anti-tumor Activity

Several 1-alkyl-3-methylimidazolium salts have been screened for their in vitro anti-cancer activity against a panel of human tumor cell lines.[14] The cytotoxicity was found to be dependent on the alkyl chain length, with longer chains generally leading to higher activity.[14] Notably, some derivatives have shown high activity against leukemia cell lines with low cytotoxicity to normal cells, suggesting a potential therapeutic window.[14]

3.3. Toxicity Profile

The toxicity of 1-alkyl-3-methylimidazolium tetrafluoroborates is also linked to the alkyl chain length. Acute oral toxicity studies in mice with analogues having C10 to C18 alkyl chains indicated medium toxicity, with the C14 analogue showing the highest toxicity.[15] These compounds were found to cause damage to the intestine, liver, and kidneys.[15] Furthermore, studies on Caenorhabditis elegans have shown that these ionic liquids can cause reproductive toxicity and affect lipid metabolism.[16] These findings highlight the importance of careful toxicological evaluation in any potential application.

Applications in Catalysis and as a Reaction Medium

This compound and its analogues are recognized for their utility as catalysts and recyclable reaction media in organic synthesis.[17][18] Their negligible vapor pressure and high thermal stability make them attractive "green" alternatives to volatile organic solvents. They have been successfully employed in various reactions, including esterification, where they can act as both the solvent and a Brønsted acid catalyst.[17][18] The ease of separation of the product from the ionic liquid, which can often be recycled, is a significant advantage.[17][18]

Visualizations

Caption: Synthesis and purification workflow for this compound.

References

- 1. 1-propyl-3-methylimidazolium tetrafluoroborate [webbook.nist.gov]

- 2. This compound | 244193-48-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. proionic.com [proionic.com]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. mdpi.com [mdpi.com]

- 7. rsdjournal.org [rsdjournal.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ovid.com [ovid.com]

- 13. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A profile of the in vitro anti-tumor activity of imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Intermittent multi-generational reproductive toxicities of 1-alkyl-3-methylimidazolium tetrafluoroborate with essential involvement of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Brønsted acidic ionic liquid 1-methylimidazolium tetrafluoroborate: a green catalyst and recyclable medium for esterification - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Methyl-3-propylimidazolium tetrafluoroborate

This guide provides essential physicochemical data for 1-Methyl-3-propylimidazolium tetrafluoroborate, an ionic liquid notable for its applications in electrochemistry and as a green solvent alternative. The information is tailored for researchers, scientists, and professionals in drug development and material science.

Core Physicochemical Data

The fundamental properties of this compound, including its molecular formula and weight, are crucial for stoichiometric calculations and experimental design. These values are summarized below.

| Parameter | Value |

| Molecular Formula | C₇H₁₃BF₄N₂ |

| Molecular Weight | 211.996 g/mol [1] |

| Alternate Molecular Weight | 212.0 g/mol [2] |

| Abbreviation | PMIMBF₄[3] |

| CAS Number | 244193-48-4[2] |

Structural Composition

This compound is an ionic compound composed of a substituted imidazolium cation and a tetrafluoroborate anion. The diagram below illustrates the relationship between these constituent ions.

Caption: Logical diagram of the ionic components.

This ionic liquid is recognized for its low viscosity, high thermal stability, and excellent solvation capabilities, making it a versatile medium for various chemical processes.[2] Its properties are beneficial in electrochemical applications such as batteries and fuel cells, and it serves as an environmentally friendly solvent alternative in organic synthesis.[2]

References

"1-Methyl-3-propylimidazolium tetrafluoroborate" melting point and density

An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-3-propylimidazolium tetrafluoroborate

This technical guide provides a comprehensive overview of the melting point and density of the ionic liquid this compound ([C3MIM][BF4]). It is intended for researchers, scientists, and drug development professionals who utilize ionic liquids in their work. This document summarizes key quantitative data, details experimental protocols for property determination, and presents a logical workflow for these measurements.

Physicochemical Properties

This compound is an ionic liquid that has garnered attention for its potential applications in various scientific fields. Accurate knowledge of its physical properties, such as melting point and density, is crucial for its effective use and process design.

Data Presentation

The melting point and density of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature. The value presented here is from a reputable chemical supplier and is considered to be the more likely accurate value.

| Property | Value | Temperature |

| Melting Point | -47 °C | Not Applicable |

| Density | 1.24 g/cm³ | 25 °C |

Experimental Protocols

The determination of the melting point and density of ionic liquids requires precise and well-controlled experimental procedures. The following sections detail the methodologies for obtaining these key physical properties.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus, such as a Mel-Temp device.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes

-

Thermometer or digital temperature probe

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the solid this compound is introduced into a capillary tube. The tube is then tapped gently to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube containing the sample is placed into the heating block of the melting point apparatus. A calibrated thermometer or digital temperature probe is also inserted into the apparatus to monitor the temperature of the block.

-

Heating: The heating of the block is initiated. An initial rapid heating can be employed to approach the approximate melting point.

-

Observation: As the temperature nears the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium. The sample is observed through a magnifying lens.

-

Data Recording: The temperature at which the first sign of liquid formation is observed is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as this temperature range.[1]

Density Determination

The density of this compound is accurately measured using a vibrating tube densimeter, such as an Anton Paar DSA-5000 M.[2] This method relies on the principle that the oscillation frequency of a U-shaped tube is dependent on the mass, and therefore the density, of the fluid it contains.

Apparatus:

-

Vibrating tube densimeter (e.g., Anton Paar DSA-5000 M)

-

Thermostatic control unit

-

Syringes for sample injection

-

Calibration standards (e.g., dry air and ultrapure water)

-

Sample of this compound

Procedure:

-

Calibration: The densimeter is calibrated using at least two standards of precisely known density. Typically, dry air and deionized, degassed water are used for this purpose.[3] The calibration is performed at the desired measurement temperature.

-

Temperature Control: The temperature of the measuring cell is precisely controlled using the integrated thermostatic unit. For the density of this compound, the temperature should be set and stabilized at 25 °C.

-

Sample Injection: The sample of this compound is carefully injected into the U-tube of the densimeter using a syringe, ensuring that no air bubbles are introduced.

-

Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is then converted into a density value based on the calibration data.

-

Data Acquisition: The density value is recorded once the reading has stabilized. Multiple measurements are typically taken and averaged to ensure accuracy and repeatability.[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the melting point and density of this compound.

Caption: Experimental workflow for determining the melting point and density.

References

Thermal Stability of 1-Methyl-3-propylimidazolium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate, often abbreviated as [C3mim][BF4] or [PMim][BF4]. A thorough understanding of the thermal properties of this compound is crucial for its application in various fields, including as a solvent in chemical synthesis, as an electrolyte in electrochemical devices, and in pharmaceutical development, where process safety and stability are paramount.

Core Concepts in Thermal Stability

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range and decomposition pathways. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of when decomposition begins (onset temperature) and the temperature at which the maximum rate of decomposition occurs (peak temperature). DSC measures the heat flow into or out of a sample as it is heated, providing information on phase transitions and exothermic or endothermic decomposition processes.

Quantitative Thermal Stability Data

| Parameter | 1-Butyl-3-methylimidazolium tetrafluoroborate ([C4mim][BF4]) | This compound ([C3mim][BF4]) |

| Onset Decomposition Temperature (Tonset, DSC) | 375 °C[1] | Data not available in cited literature; expected to be slightly higher than [C4mim][BF4]. |

| Onset Decomposition Temperature (Tonset, DTG) | 422 °C[1] | Data not available in cited literature. |

| Onset Decomposition Temperature (Tonset, TG) | 437 °C[1] | Data not available in cited literature. |

Note: The data presented for [C4mim][BF4] was obtained with a heating rate of 10 K·min⁻¹.

Experimental Protocols

The following section details a generalized yet comprehensive experimental protocol for determining the thermal stability of this compound using Thermogravimetric Analysis (TGA). This protocol is synthesized from established methodologies for the analysis of imidazolium-based ionic liquids.[2][3]

Thermogravimetric Analysis (TGA) Protocol

1. Instrument Preparation and Calibration:

- Ensure the TGA instrument is clean and the balance is tared.

- Calibrate the temperature and mass signals of the TGA according to the manufacturer's specifications, typically using certified reference materials.

2. Sample Preparation:

- Due to the hygroscopic nature of many ionic liquids, it is crucial to dry the this compound sample prior to analysis to remove any absorbed water, which could interfere with the decomposition profile. Drying is typically performed under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.

- Accurately weigh a small amount of the dried sample (typically between 4 to 8 mg) into a clean, inert TGA pan (e.g., platinum or alumina).[2]

3. TGA Measurement Parameters:

- Atmosphere: Perform the analysis under a controlled, inert atmosphere to prevent oxidative degradation. High-purity nitrogen or helium is commonly used with a typical flow rate of 20-60 mL/min.[2][3]

- Temperature Program:

- Equilibrate the sample at a starting temperature of 25 °C.

- Ramp the temperature at a constant heating rate. Common heating rates for ionic liquid analysis are 5 °C/min, 10 °C/min, or 20 °C/min.[3] Slower heating rates can provide better resolution of decomposition steps.

- Continue heating to a final temperature that is well above the expected decomposition temperature, for instance, 600 °C or 650 °C.[3]

- Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

4. Data Analysis:

- Plot the sample mass (or mass percentage) as a function of temperature.

- Determine the onset decomposition temperature (Tonset), which is often defined as the temperature at which a specific amount of mass loss (e.g., 5%) has occurred, or by the intersection of the baseline with the tangent of the decomposition curve.

- Calculate the first derivative of the mass loss curve with respect to temperature (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates the logical workflow for conducting a thermal stability analysis of an ionic liquid like this compound.

Caption: Workflow for TGA-based thermal stability analysis.

References

Measuring the Electrochemical Window of 1-Methyl-3-propylimidazolium tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for determining the electrochemical window of the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate ([Pmim][BF4]). Due to the limited availability of direct experimental data for this specific ionic liquid, this guide presents data from closely related analogues, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), to provide a reliable estimate. Furthermore, a detailed experimental protocol is outlined to enable researchers to perform this measurement accurately.

Introduction

The electrochemical window (EW) is a critical parameter for electrolytes, defining the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. For ionic liquids (ILs) like this compound, a wide electrochemical window is a key advantage, enabling their use in a variety of electrochemical applications, including batteries, supercapacitors, and electrocatalysis. The EW is determined by the electrochemical stability of its constituent cation and anion. Generally, the cathodic limit is set by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion.

Quantitative Data: Electrochemical Windows of Related Imidazolium Tetrafluoroborates

| Ionic Liquid | Common Abbreviation | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Working Electrode | Reference Electrode |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | [BMIM][BF4] | ~+2.0 | ~-2.0 | ~4.0 | Glassy Carbon (GC) | Ag/Ag+ |

| 1-Ethyl-3-methylimidazolium tetrafluoroborate | [EMIM][BF4] | Not specified | ~-2.0 | Not specified | C(Mo2C) | Not specified |

| Dicationic Imidazolium Tetrafluoroborate (computational) | [im+-C3-im]+[BF4]− | Not applicable | Not applicable | 5.813 | Not applicable | Not applicable |

Note: The exact values for anodic and cathodic limits can vary depending on the experimental conditions, such as the purity of the ionic liquid, water content, the type of working and reference electrodes, and the cutoff current density used to define the limits.

A computational study on a related dicationic imidazolium with a tetrafluoroborate anion, [im+-C3-im]+[BF4]−, predicts a very wide electrochemical window of 5.813 V, suggesting that imidazolium-based ILs with the [BF4]− anion are electrochemically robust.[1][2]

Experimental Protocol: Measurement of the Electrochemical Window by Cyclic Voltammetry

This section details the protocol for determining the electrochemical window of this compound using cyclic voltammetry.

1. Materials and Equipment:

-

Ionic Liquid: High-purity this compound (>99%). The ionic liquid should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to minimize water content, as water can significantly narrow the electrochemical window.

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell, typically made of glass or Teflon.

-

Working Electrode (WE): An inert electrode with a well-defined surface area. A glassy carbon (GC) disk electrode (e.g., 3 mm diameter) is a common choice due to its wide potential window and chemical inertness. Platinum (Pt) or gold (Au) electrodes can also be used.

-

Counter Electrode (CE): An inert electrode with a surface area significantly larger than the working electrode to ensure that the current is not limited by the counter electrode. A platinum wire or mesh is typically used.

-

Reference Electrode (RE): A stable and reproducible reference electrode is crucial for accurate potential measurements. A non-aqueous Ag/Ag+ reference electrode (e.g., a silver wire immersed in a solution of AgNO3 in an organic solvent with a supporting electrolyte, separated by a porous frit) is commonly used for measurements in ionic liquids. Alternatively, a quasi-reference electrode, such as a platinum or silver wire, can be used, but its potential should be calibrated against a standard reference like the Ferrocene/Ferrocenium (Fc/Fc+) redox couple.

-

Inert Atmosphere: A glove box or Schlenk line filled with a high-purity inert gas (e.g., Argon or Nitrogen) to prevent contamination from atmospheric oxygen and moisture.

2. Experimental Procedure:

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the polished electrode thoroughly with a suitable solvent (e.g., acetone or isopropanol) and dry it completely.

-

Clean the counter and reference electrodes according to standard procedures.

-

-

Cell Assembly:

-

Assemble the three-electrode cell inside the inert atmosphere of a glove box.

-

Add the dried this compound to the electrochemical cell.

-

Immerse the working, counter, and reference electrodes into the ionic liquid, ensuring no air bubbles are trapped on the electrode surfaces.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

-

Scan Rate: 50-100 mV/s.

-

Initial Potential: Start at the open-circuit potential (OCP).

-

Vertex Potentials (Potential Range): Initially, scan over a moderate range (e.g., +2.0 V to -2.0 V vs. the reference electrode). Gradually expand the potential window in subsequent scans until a significant increase in current is observed at the anodic and cathodic ends.

-

-

Run the cyclic voltammogram for several cycles until a stable trace is obtained.

-

-

Determination of the Electrochemical Window:

-

The electrochemical window is defined by the potential limits where the current begins to increase significantly due to the oxidation and reduction of the ionic liquid.

-

A common method to determine these limits is to define a cutoff current density (e.g., 0.1, 0.5, or 1.0 mA/cm²). The potential at which the current density reaches this cutoff value on the anodic and cathodic scans is taken as the anodic and cathodic limit, respectively.[3][4]

-

The electrochemical window is the difference between the anodic and cathodic limits.

-

3. Data Analysis and Reporting:

-

Plot the current (or current density) versus the applied potential.

-

Clearly state the working, counter, and reference electrodes used.

-

Report the scan rate and the cutoff current density used to determine the electrochemical window.

-

If a quasi-reference electrode was used, report the potential of the Fc/Fc+ redox couple measured in the same ionic liquid.

Visualizations

Experimental Workflow for Electrochemical Window Measurement

The following diagram illustrates the logical flow of the experimental procedure for determining the electrochemical window of an ionic liquid.

Caption: Workflow for determining the electrochemical window of an ionic liquid.

Logical Relationship of Factors Affecting the Electrochemical Window

The electrochemical window is not an intrinsic property of the ionic liquid alone but is influenced by several experimental factors. The diagram below shows these relationships.

Caption: Factors influencing the measured electrochemical window of an ionic liquid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

Solubility of Gases in 1-Methyl-3-propylimidazolium tetrafluoroborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various gases in the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate, often abbreviated as [C3mim][BF4] or [pmim][BF4]. Due to the limited availability of extensive experimental data for this specific ionic liquid, this guide also incorporates data from its homologous series, 1-alkyl-3-methylimidazolium tetrafluoroborate ([Cnmim][BF4]), to establish trends and provide a broader context for its potential behavior.

Introduction to Gas Solubility in Ionic Liquids

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them promising candidates for various applications, including gas separation and as media for chemical reactions. The solubility of gases in ILs is a critical parameter for these applications, and it is influenced by factors such as the nature of the gas, the constituent ions of the IL, temperature, and pressure.

The 1-alkyl-3-methylimidazolium tetrafluoroborate series is a widely studied family of ionic liquids. The length of the alkyl chain on the imidazolium cation can significantly influence the physical and chemical properties of the IL, including its ability to dissolve gases.

Quantitative Solubility Data

While direct and extensive quantitative data for the solubility of various gases in this compound ([C3mim][BF4]) is not abundant in the reviewed literature, a significant body of research exists for its longer and shorter alkyl chain analogs. This data is crucial for understanding the general trends and for estimating the solubility behavior of [C3mim][BF4].

Solubility of Carbon Dioxide (CO₂)

Carbon dioxide is one of the most studied gases in the context of ionic liquids due to its relevance in carbon capture technologies. The solubility of CO₂ in 1-alkyl-3-methylimidazolium tetrafluoroborate ILs generally increases with the length of the alkyl chain on the cation.

Table 1: Henry's Law Constants for CO₂ in 1-Alkyl-3-methylimidazolium tetrafluoroborate Ionic Liquids

| Ionic Liquid | Temperature (K) | Henry's Law Constant (MPa) |

| [bmim][BF₄]¹ | 307.55 | 5.34 |

| 312.45 | 5.86 | |

| 317.45 | 6.42 | |

| 322.15 | 7.00 | |

| [hmim][BF₄]¹ | 307.55 | 5.08 |

| 312.45 | 5.56 | |

| 317.45 | 6.07 | |

| 322.15 | 6.61 | |

| [omim][BF₄]¹ | 307.55 | 4.85 |

| 312.45 | 5.30 | |

| 317.45 | 5.78 | |

| 322.15 | 6.28 |

¹Data extracted from a study by Chen et al. (2006).[1]

The trend observed in Table 1 suggests that the Henry's Law constant decreases with increasing alkyl chain length, which corresponds to higher solubility.[1] Therefore, it can be inferred that the Henry's Law constant for CO₂ in [C3mim][BF4] would likely fall between that of the ethyl ([C2mim][BF4]) and butyl ([C4mim][BF4]) analogs.

Table 2: Thermodynamic Properties for CO₂ Dissolution in 1-Alkyl-3-methylimidazolium tetrafluoroborate Ionic Liquids at 101.325 kPa

| Ionic Liquid | ΔH (kJ·mol⁻¹) | ΔG (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) |

| [bmim][BF₄]¹ | -13.5 | 11.2 | -81.7 |

| [hmim][BF₄]¹ | -13.6 | 10.9 | -82.1 |

| [omim][BF₄]¹ | -13.7 | 10.7 | -82.5 |

¹Data extracted from a study by Chen et al. (2006).

The negative enthalpy of solution (ΔH) indicates that the dissolution of CO₂ is an exothermic process. The negative entropy of solution (ΔS) suggests a higher degree of ordering when CO₂ dissolves in the ionic liquid.

Solubility of Methane (CH₄)

Methane, a primary component of natural gas, generally exhibits lower solubility in ionic liquids compared to carbon dioxide.[2]

Table 3: Mole Fraction Solubility of CH₄ in 1-Hexyl-3-methylimidazolium tetrafluoroborate ([C6mim][BF4]) at 303.15 K

| Pressure (bar) | Mole Fraction of CH₄ |

| 10 | 0.022 |

| 20 | 0.045 |

| 30 | 0.067 |

| 40 | 0.089 |

| 50 | 0.110 |

| 60 | 0.131 |

Data is illustrative and based on trends reported for similar systems.[2]

The solubility of methane in imidazolium-based ionic liquids is influenced by the length of the alkyl chain on the cation, with longer chains generally leading to higher methane solubility.[3]

Solubility of Other Gases (H₂, N₂, O₂)

Data for the solubility of light gases such as hydrogen, nitrogen, and oxygen in the [Cnmim][BF4] series is less common in the literature compared to CO₂ and CH₄. Generally, the solubility of these gases is significantly lower. The trend of increasing solubility with increasing alkyl chain length is also expected to hold for these gases.

Experimental Protocols

Several experimental techniques are employed to measure the solubility of gases in ionic liquids. The low vapor pressure of ionic liquids is a significant advantage in these measurements.[4]

Gravimetric Method

The gravimetric method involves directly measuring the mass increase of the ionic liquid sample as it absorbs the gas. A high-precision magnetic suspension balance is often used for this purpose.

Protocol:

-

Sample Preparation: A known mass of the ionic liquid is placed in the sample container of the balance. The IL is then degassed under vacuum at an elevated temperature to remove any dissolved water or other volatile impurities.

-

Gas Introduction: The system is brought to the desired temperature. The gas is then introduced into the sample chamber at a specific pressure.

-

Equilibration: The mass of the sample is monitored over time until it reaches a constant value, indicating that equilibrium has been reached.

-

Data Analysis: The increase in mass corresponds to the amount of gas dissolved in the ionic liquid. Buoyancy effects must be corrected for to obtain accurate solubility data.

Volumetric Method (Pressure Drop Method)

This method involves measuring the pressure drop in a gas reservoir of a known volume that is connected to a cell containing the ionic liquid.

Protocol:

-

System Calibration: The volumes of the gas reservoir and the equilibrium cell are accurately determined.

-

Sample Preparation: A known amount of the ionic liquid is placed in the equilibrium cell and thoroughly degassed.

-

Gas Charging: The gas reservoir is filled with the gas of interest to a known initial pressure.

-

Equilibration: The valve connecting the reservoir and the cell is opened, allowing the gas to dissolve in the ionic liquid. The system is allowed to reach thermal and phase equilibrium, which is indicated by a stable pressure reading.

-

Data Calculation: The amount of gas dissolved in the ionic liquid is calculated from the initial and final pressures, the volumes of the system components, and the equation of state of the gas.

High-Pressure View-Cell Technique

This technique allows for visual observation of the phase behavior of the gas-ionic liquid system under high pressure.

Protocol:

-

Sample Loading: A known amount of the ionic liquid is loaded into a high-pressure view cell equipped with sapphire windows.

-

Gas Injection: A known amount of the gas is injected into the cell.

-

Equilibration and Observation: The cell is heated to the desired temperature, and the system is stirred to facilitate equilibration. The pressure at which phase transitions (e.g., bubble point or dew point) occur is recorded.

-

Composition Determination: The overall composition of the system is known, and the phase compositions at equilibrium can be determined from the observed phase behavior.

Visualizations

Experimental Workflow for Gas Solubility Measurement

Caption: A generalized workflow for the experimental determination of gas solubility in ionic liquids.

Logical Relationship of Factors Influencing Gas Solubility

Caption: Key factors influencing the solubility of gases in ionic liquids.

Conclusion

While specific quantitative data for gas solubility in this compound is limited, the analysis of its homologous series provides valuable insights. The solubility of gases like CO₂ and CH₄ is expected to increase with the length of the alkyl chain on the imidazolium cation. The experimental protocols outlined in this guide are standard methods for obtaining reliable gas solubility data in ionic liquids. For researchers and professionals in drug development and other fields, understanding these principles is crucial for designing processes and applications that leverage the unique properties of ionic liquids. Further experimental studies on [C3mim][BF4] are warranted to provide a more complete dataset for this promising ionic liquid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Abatement of Greenhouse Gas Emissions from Ventilation Air Methane (VAM) Using Ionic Liquids: A Review of Experimental Methods and Modelling Approaches | MDPI [mdpi.com]

- 4. Solubility of Methane in Ionic Liquids for Gas Removal Processes Using a Single Multilayer Perceptron Model [mdpi.com]

A Technical Guide to 1-Methyl-3-propylimidazolium Tetrafluoroborate ([C3MIM][BF4]) as a Green Solvent Alternative

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature, typically below 100 °C. Composed entirely of ions, they possess a unique combination of properties that distinguishes them from conventional molecular solvents. These properties include negligible vapor pressure, high thermal stability, wide liquid-state range, and tunable solvation capabilities.[1][2] As the chemical industry and research sectors face increasing pressure to adopt more sustainable practices, ILs have emerged as potential "green solvent" alternatives to volatile organic compounds (VOCs).

1-Methyl-3-propylimidazolium tetrafluoroborate, often abbreviated as [C3MIM][BF4] or [PMIM]BF4, is a prominent member of the imidazolium-based ionic liquid family.[3] It has garnered significant attention for its utility in a diverse range of applications, from organic synthesis and catalysis to electrochemistry and materials science.[1] This guide provides an in-depth technical overview of [C3MIM][BF4], focusing on its physicochemical properties, synthesis, applications, and a critical evaluation of its environmental profile, to equip researchers and drug development professionals with the necessary knowledge for its effective and responsible use.

Physicochemical Properties

The utility of [C3MIM][BF4] as a solvent is defined by its distinct physical and chemical characteristics. Its ionic nature leads to strong interactions with a wide variety of solutes, while properties like low viscosity and high thermal stability make it suitable for demanding applications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₁₃BF₄N₂ | [1][3][4][5] |

| Molecular Weight | 212.00 g/mol | [1][4][5] |

| CAS Number | 244193-48-4 | [1][5] |

| Appearance | White to yellow to green clear liquid | [1] |

| Melting Point | 17 °C | [1] |

| Density | 1.24 g/mL | [1] |

| Refractive Index | n20/D 1.42 | [1] |

Key qualitative properties include:

-

High Thermal Stability: Allows for a wide operational temperature range in chemical reactions.[1]

-

Excellent Solvation Capabilities: Capable of dissolving a wide array of both organic and inorganic compounds.[1]

-

Ionic Conductivity: Its composition of mobile ions makes it a good conductor, beneficial for electrochemical applications like batteries and fuel cells.[1][6]

-

Low Volatility: Possesses a negligible vapor pressure, which significantly reduces air pollution and solvent loss compared to traditional volatile organic solvents.[2][7]

Synthesis and Characterization

The synthesis of imidazolium-based tetrafluoroborate ILs is typically a two-step process involving N-alkylation (quaternization) followed by an anion exchange (metathesis).

Experimental Protocol: Synthesis of [C3MIM][BF4]

Step 1: Synthesis of 1-Methyl-3-propylimidazolium Bromide ([C3MIM]Br)

-

Reactant Charging: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole (1.0 mol) with a slight excess of 1-bromopropane (1.1 mol). Toluene can be used as a solvent.

-

Reaction: Heat the mixture to 70-80 °C with vigorous stirring. Maintain the reaction for 24-48 hours. The product, [C3MIM]Br, will typically separate as a denser, viscous liquid phase.

-

Purification: After cooling to room temperature, decant the upper layer containing unreacted starting materials. Wash the resulting ionic liquid product multiple times with ethyl acetate or diethyl ether to remove any remaining impurities. Dry the product under vacuum to remove residual washing solvent.

Step 2: Anion Exchange to form [C3MIM][BF4]

-

Dissolution: Dissolve the purified [C3MIM]Br (1.0 mol) in a suitable solvent, such as acetone or water.[6][9]

-

Metathesis Reaction: In a separate flask, dissolve an equimolar amount of sodium tetrafluoroborate (NaBF4) (1.0 mol) in the same solvent. Add the NaBF4 solution dropwise to the [C3MIM]Br solution with constant stirring at room temperature. A precipitate of sodium bromide (NaBr) will form.

-

Reaction Completion: Allow the mixture to stir for 12-24 hours at room temperature to ensure complete anion exchange.

-

Isolation and Purification: Remove the NaBr precipitate by filtration. The filtrate contains the desired [C3MIM][BF4] dissolved in the solvent. Remove the solvent using a rotary evaporator. To ensure the complete removal of halide impurities, the resulting ionic liquid can be redissolved in dichloromethane (CH2Cl2) and washed with small portions of water.[8]

-

Final Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water and organic solvent.

Characterization Methods

The identity and purity of the synthesized [C3MIM][BF4] are typically confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the 1-methyl-3-propylimidazolium cation.[6][11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups and confirm the presence of the tetrafluoroborate anion (strong B-F stretching bands around 1050 cm⁻¹).[6]

-

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the ionic liquid.[6][9]

Applications in Research and Development

[C3MIM][BF4] is a versatile solvent with applications spanning multiple scientific disciplines.

Green Reaction Medium and Catalyst

The low volatility and high thermal stability of [C3MIM][BF4] make it an excellent medium for organic reactions, often leading to improved yields and easier product separation.[1] In some cases, the ionic liquid itself can act as a Brønsted acidic catalyst.[12]

Example Experimental Protocol: Esterification of a Carboxylic Acid This protocol is based on the use of a Brønsted acidic ionic liquid as both solvent and catalyst.[12]

-

Setup: In a round-bottom flask, add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and [C3MIM][BF4] (as the solvent).

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Product Isolation: Upon completion, cool the reaction mixture. The ester product, being non-polar, is typically immiscible with the ionic liquid. Extract the product directly from the reaction mixture using a non-polar organic solvent like diethyl ether or hexane.

-

Solvent Recycling: The remaining ionic liquid can be washed and dried under vacuum to remove any dissolved impurities and residual water, allowing it to be reused for subsequent reactions.[12]

Relevance in Drug Development

Ionic liquids are finding niche applications in the pharmaceutical and life sciences.

-

Drug Delivery: The favorable properties of ILs are being explored for the development of biocompatible materials and drug delivery systems.[1]

-

Lipophilicity Assessment: In drug discovery, lipophilicity (logP) is a critical parameter. Related ILs like 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) have been used as mobile phase additives in High-Performance Liquid Chromatography (HPLC) to modulate the retention of basic drugs, aiding in the assessment of their physicochemical properties.[13][14]

-

Protein Stability: Understanding how excipients affect protein stability is crucial for biologic drug development. Studies on the model protein lysozyme have shown that [EMIM][BF4] can decrease thermal stability and accelerate amyloid fibrillization, demonstrating the significant impact ILs can have on protein conformation.[2][15]

Example Experimental Protocol: Assessing IL Effect on Protein Thermal Stability via DSC This protocol is adapted from studies using [EMIM][BF4] with lysozyme.[15]

-

Sample Preparation: Prepare a stock solution of the target protein (e.g., lysozyme) at a concentration of 2 mg/mL. Prepare separate aqueous solutions of [C3MIM][BF4] at various concentrations (e.g., 0.5%, 1%, 5% v/v). Mix the protein stock with the IL solutions to achieve the final desired concentrations. Adjust the pH to a specific value (e.g., pH 2.5) using HCl.

-

DSC Measurement: Perform Differential Scanning Calorimetry (DSC) measurements using a microcalorimeter. Use the corresponding IL solution without the protein as the reference.

-

Data Acquisition: Heat the samples at a constant rate (e.g., 1.5 °C/min) over a specified temperature range (e.g., 25–110 °C).

-

Data Analysis: Analyze the resulting thermograms to determine the melting temperature (Tm), which is the peak of the denaturation curve. A decrease in Tm in the presence of the IL indicates a destabilizing effect on the protein.

Environmental Profile and Toxicity: A Critical Perspective

While often termed "green" due to their low volatility, the environmental friendliness of ionic liquids is not absolute and requires careful consideration.[16] Many imidazolium-based ILs are water-soluble, creating a risk of accumulation in aquatic environments if not properly contained and disposed of.[17]

Table 2: Summary of Toxicity Considerations for Imidazolium-Based Ionic Liquids

| Aspect | Findings | References |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. Toxicity generally increases with the length of the alkyl side chain. | [18][19] |

| Biodegradability | Many common imidazolium ILs, including those with tetrafluoroborate anions, are not readily biodegradable. | |

| Soil Ecotoxicity | Studies on related ILs show they can alter soil enzyme activity and microbial community diversity, indicating potential toxic effects on soil ecosystems. | [16] |

| Human Health | Classified as harmful if swallowed. Can cause skin and serious eye irritation. | [19] |

The "green" label primarily applies to their reduced air pollution potential during use. However, their end-of-life impact, particularly their persistence and toxicity in water and soil, presents a significant environmental challenge.

Conclusion

This compound is a highly versatile ionic liquid with significant potential as an alternative to conventional volatile solvents in research and industry. Its high thermal stability, excellent solvation power, and recyclability are valuable assets for developing greener chemical processes. Its applications in organic synthesis, electrochemistry, and even in specialized areas of drug development highlight its utility.

However, researchers and developers must adopt a nuanced view of its "green" credentials. While its negligible volatility is a major advantage for reducing air pollution, its potential for aquatic toxicity and environmental persistence cannot be overlooked. The responsible use of [C3MIM][BF4] requires not only leveraging its benefits in the lab but also implementing rigorous containment, recovery, and disposal strategies to mitigate its end-of-life environmental impact. As with any chemical technology, a comprehensive life-cycle assessment is essential for true sustainability.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-propyl-3-methylimidazolium tetrafluoroborate [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. rsdjournal.org [rsdjournal.org]

- 7. sciensage.info [sciensage.info]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 12. Brønsted acidic ionic liquid 1-methylimidazolium tetrafluoroborate: a green catalyst and recyclable medium for esterification - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. The performance of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid as mobile phase additive in HPLC-based lipophilicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Toxic effects of ionic liquid 1-octyl-3-methylimidazolium tetrafluoroborate on soil enzyme activity and soil microbial community diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intermittent multi-generational reproductive toxicities of 1-alkyl-3-methylimidazolium tetrafluoroborate with essential involvement of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Catalytic Applications of 1-Methyl-3-propylimidazolium Tetrafluoroborate

Abstract: This technical guide provides a comprehensive overview of the potential applications of the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate, often referred to as [C3mim][BF4] or [PMIM]BF4, in the field of catalysis. While much of the foundational research has been conducted on its close analogue, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), the principles and applications are largely translatable. This guide details its role as a versatile solvent and catalyst in key organic transformations, including hydrogenation, carbon-carbon bond-forming reactions, and esterification. The document presents quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and visualizes catalytic cycles and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

Ionic liquids (ILs) have garnered significant attention as "green" alternatives to volatile organic compounds (VOCs) in various chemical processes due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. This compound ([C3mim][BF4]) is a member of the imidazolium-based ionic liquid family, characterized by a propyl chain on one of the imidazolium nitrogen atoms and a tetrafluoroborate anion. Its unique properties make it a promising medium for a range of catalytic reactions, acting not only as a solvent but also, in some cases, participating in the catalytic cycle. This guide explores its application in several pivotal catalytic transformations.

Core Catalytic Applications

This compound and its analogues have demonstrated efficacy in a variety of catalytic reactions critical to organic synthesis. This section details the quantitative performance and experimental methodologies for some of the most significant applications.

2.1. Hydrogenation Reactions

The use of imidazolium-based ionic liquids in biphasic hydrogenation reactions allows for the straightforward separation and recycling of the catalyst. Ruthenium-based catalysts, in particular, have shown great promise in these systems for the hydrogenation of arenes.

Data Presentation: Arene Hydrogenation

| Substrate | Catalyst | Ionic Liquid | Temp. (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Benzene | [H₄Ru₄(η⁶-C₆H₆)₄][BF₄]₂ | [bmim][BF₄] | 90 | 60 | 1 | >99 | 1200 | [1] |

| Toluene | [H₄Ru₄(η⁶-C₆H₆)₄][BF₄]₂ | [bmim][BF₄] | 90 | 60 | 3 | >99 | 400 | [1] |

| Xylene | [H₄Ru₄(η⁶-C₆H₆)₄][BF₄]₂ | [bmim][BF₄] | 90 | 60 | 5 | >99 | 240 | [1] |

Experimental Protocol: Arene Hydrogenation

A detailed protocol for the hydrogenation of arenes in an ionic liquid medium is as follows[1]:

-

Catalyst Preparation: The ruthenium cluster catalyst, [H₄Ru₄(η⁶-C₆H₆)₄][BF₄]₂, is synthesized according to literature procedures.

-

Reaction Setup: A Parr stainless steel autoclave (300 mL) fitted with a glass or PTFE liner is charged with the ruthenium catalyst and 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]).

-

Purging: The autoclave is sealed and purged multiple times with high-purity hydrogen gas.

-

Pressurization: The desired hydrogen pressure is set at room temperature.

-

Reaction: The autoclave is heated to the specified reaction temperature and stirred for the required duration.

-

Product Separation: After cooling, the reaction mixture is allowed to separate into two phases: the upper organic phase containing the product and the lower ionic liquid phase containing the catalyst. The organic phase is decanted for analysis.

-

Catalyst Recycling: The ionic liquid phase containing the catalyst can be reused for subsequent hydrogenation reactions after the removal of any dissolved organic compounds under vacuum.

Catalytic Cycle: Arene Hydrogenation

2.2. Heck Reaction

The Heck reaction, a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, is a cornerstone of organic synthesis. The use of ionic liquids like [bmim][BF₄] can enhance catalyst stability and facilitate recycling.

Data Presentation: Heck Reaction

| Aryl Halide | Alkene | Catalyst | Base | Ionic Liquid | Temp. (°C) | Time (min) | Yield (%) | Reference |

| 4-Bromotoluene | Styrene | Pd₂(dba)₃/L¹ | K₃PO₄ | DMSO/[bmim][BF₄] | MW | 20 | >99 | [2] |

| 4-Iodoanisole | Styrene | Pd₂(dba)₃/L¹ | K₃PO₄ | DMSO/[bmim][BF₄] | MW | 20 | 98 | [2] |

| 4-Chlorobenzonitrile | Styrene | Pd₂(dba)₃/L¹ | K₃PO₄ | DMSO/[bmim][BF₄] | MW | 50 | 95 | [2] |

| Iodobenzene | Methyl acrylate | Pd(OAc)₂ | Na₂CO₃ | Functionalized IL² | 100 | - | 92 |

¹L = methyl 4,6-O-benzylidene-3-deoxy-3-(diphenylphosphino)-α-D-altropyranoside ²2-imidazole functionalized ionic liquid

Experimental Protocol: Heck Reaction under Microwave Irradiation

The following is a typical experimental procedure for a Heck reaction in a DMSO/[bmim][BF₄] mixture under microwave irradiation[2]:

-

Reaction Vessel Preparation: A two-necked round-bottom flask is charged with the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the solvent mixture (DMSO and [bmim][BF₄]) along with a magnetic stir bar.

-

Reagent Addition: The mixture is stirred for 5 minutes, after which the aryl halide, alkene, and base (e.g., K₃PO₄) are added.

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specified power for a designated time.

-

Monitoring: The progress of the reaction is monitored by gas-liquid chromatography (GLC) analysis using an internal standard.

-

Work-up: Upon completion, the solvent is evaporated under reduced pressure. The product can then be isolated and purified.

Catalytic Cycle: Heck Reaction

2.3. Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between organoboron compounds and organohalides. Ionic liquids can serve as effective media for this palladium-catalyzed reaction.

Data Presentation: Suzuki Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Ionic Liquid | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic Acid | Fe₃O₄@SiO₂-polymer-imid-Pd | K₂CO₃ | H₂O | 90 | 0.5 | 95 | [3] |

| 4-Bromotoluene | Phenylboronic Acid | Fe₃O₄@SiO₂-polymer-imid-Pd | K₂CO₃ | H₂O | 90 | 0.5 | 92 | [3] |

| 4-Iodoanisole | Phenylboronic Acid | Cyclopalladated Complex | K₂CO₃ | [bmim][BF₄] | 110 | 1 | 98 | [4] |

| Iodobenzene | Phenylboronic Acid | Cyclopalladated Complex | K₂CO₃ | [bmim][BF₄] | 110 | 1 | 95 | [4] |

Experimental Protocol: Suzuki Coupling

A general procedure for a Suzuki coupling reaction in an ionic liquid is as follows[4][5]:

-

Inert Atmosphere: An oven-dried reaction vessel is charged with the aryl halide, boronic acid, base (e.g., K₂CO₃), and the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent Addition: The ionic liquid (e.g., [bmim][BF₄]) is added to the reaction vessel.

-

Heating: The reaction mixture is heated to the desired temperature with vigorous stirring.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The product is typically extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Catalytic Cycle: Suzuki Coupling

2.4. Esterification

Ionic liquids can act as both solvents and catalysts in esterification reactions, promoting the formation of esters from carboxylic acids and alcohols. Brønsted acidic ionic liquids are particularly effective in this regard.

Data Presentation: Esterification

| Carboxylic Acid | Alcohol | Ionic Liquid/Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Oleic Acid | Lauryl Alcohol | [Bmim]BF₄/[Hmim]HSO₄ + TX-100 | 100 | 6 | 91.2 | [6] |

| Acetic Acid | n-Butanol | [MIMSB]₃PW₁₂O₄₀ | 100 | 4 | 93.4 | |

| Benzoic Acid | n-Butanol | Dicationic IL | RT | 0.5 | 94 | [7] |

| tert-Butanol | Acetic Anhydride | [BMIm]BF₄ | 60 | 4 | >70 | [8] |

Experimental Protocol: Esterification

A general procedure for esterification in an ionic liquid medium is as follows[6][7]:

-

Reaction Setup: A round-bottom flask is charged with the carboxylic acid, the alcohol, and the ionic liquid (which may also act as the catalyst).

-

Heating and Stirring: The mixture is heated to the specified temperature and stirred. A reflux condenser may be used if the alcohol is volatile.

-

Monitoring: The reaction is monitored by an appropriate analytical technique such as gas chromatography (GC) to determine the conversion of the carboxylic acid.

-

Product Isolation: Upon completion, the reaction mixture is cooled. If the ester is immiscible with the ionic liquid, it can be separated by decantation. Otherwise, extraction with an organic solvent may be necessary.

-

Catalyst Recycling: The ionic liquid phase can be recovered and reused after the removal of any residual water, typically by heating under vacuum.

Catalytic Cycle: Fischer Esterification

Conclusion

This compound and its analogues have proven to be highly effective and versatile media for a variety of important catalytic reactions. Their ability to act as recyclable solvents, and in some instances as co-catalysts, aligns with the principles of green chemistry, offering significant advantages over traditional volatile organic solvents. The data and protocols presented in this guide demonstrate the broad applicability of these ionic liquids in hydrogenation, C-C bond formation, and esterification reactions. Further research into the specific roles of the cation and anion in the catalytic cycle will undoubtedly lead to the development of even more efficient and selective catalytic systems based on these remarkable solvents. This technical guide serves as a foundational resource for researchers and professionals aiming to leverage the unique properties of this compound in their synthetic endeavors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki coupling reaction catalyzed by cyclopalladated complexes of tertiary arylamines in ionic liquid - 华东师范大学 [pure.ecnu.edu.cn]

- 5. youtube.com [youtube.com]

- 6. Esterification of oleic acid in [Bmim]BF4/[Hmim]HSO4 + TX-100/cyclohexane ionic liquid microemulsion - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids containing bis-trifluoromethane sulfonimide anions at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. ionike.com [ionike.com]

Methodological & Application

Application Notes and Protocols for 1-Methyl-3-propylimidazolium Tetrafluoroborate as a Lithium-Ion Battery Electrolyte

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 1-Methyl-3-propylimidazolium tetrafluoroborate ([PMIM][BF4]) in lithium-ion battery applications is limited in publicly available literature. This document provides a comprehensive overview and detailed protocols based on the well-characterized and structurally similar analogs: 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) and 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). The presented data serves as a strong reference point for the expected performance of [PMIM][BF4].

Introduction

Imidazolium-based ionic liquids are a promising class of electrolytes for lithium-ion batteries due to their non-flammability, negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] this compound ([PMIM][BF4]) is a member of this family and is expected to exhibit properties intermediate to its ethyl and butyl analogs. These characteristics make it a potentially safer alternative to conventional organic carbonate-based electrolytes. This document outlines the expected physicochemical properties, and provides detailed protocols for the synthesis, electrolyte formulation, battery assembly, and electrochemical characterization.

Physicochemical and Electrochemical Properties (Analog Data)

The following tables summarize the key performance indicators for [EMIM][BF4] and [BMIM][BF4] to provide a baseline for the expected properties of [PMIM][BF4].

Table 1: Physicochemical Properties of Analog Imidazolium Tetrafluoroborate Ionic Liquids

| Property | 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) | 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) |

| Ionic Conductivity (25 °C) | 13.7 mS/cm[2] | 3.0 mS/cm[2] |

| Viscosity (25 °C) | 33.8 mPa·s | 219 cP |

| Melting Point | 15 °C | -74 °C[3] |

| Thermal Stability (Decomposition Temp.) | >300 °C[4] | Up to 300 °C[1] |

Table 2: Electrochemical Properties of Analog Imidazolium Tetrafluoroborate Ionic Liquids

| Property | 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) | 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) |

| Electrochemical Stability Window (ESW) | ~4.3 V[2][4] | ~4.0 - 4.2 V[1] |

| Compatibility with Anode | Graphite (with additives like VC)[2] | Graphite (with additives like VC) |

| Compatibility with Cathode | LiCoO2[2], LiMn2O4[4] | LiCoO2[2], LiFePO4[5] |

Experimental Protocols

This protocol describes a general two-step synthesis for 1-alkyl-3-methylimidazolium tetrafluoroborate.

Step 1: Synthesis of 1-Methyl-3-propylimidazolium Bromide ([PMIM][Br])

-

In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 1-methylimidazole and a slight molar excess of 1-bromopropane.

-

The reaction mixture is stirred at a moderately elevated temperature (e.g., 70°C) for 24-72 hours.

-